molecular formula C10H20N2O3 B5118416 N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

Cat. No.: B5118416
M. Wt: 216.28 g/mol
InChI Key: FHOFQRSYICPHEQ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides This compound features a unique structure with a hydroxypropyl group and a methylbutyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide typically involves the reaction of ethanediamide with 2-hydroxypropylamine and 3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Starting Materials: Ethanediamide, 2-hydroxypropylamine, and 3-methylbutylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity. Industrial methods may also involve the use of automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid, while reduction may produce propanol.

Scientific Research Applications

N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The hydroxypropyl and methylbutyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide
  • N-(2-hydroxypropyl)-N’-(3-methylpropyl)ethanediamide
  • N-(2-hydroxypropyl)-N’-(3-methylbutyl)propanediamide

Uniqueness

N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide is unique due to the specific combination of hydroxypropyl and methylbutyl groups attached to the ethanediamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-(2-hydroxypropyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-7(2)4-5-11-9(14)10(15)12-6-8(3)13/h7-8,13H,4-6H2,1-3H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOFQRSYICPHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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